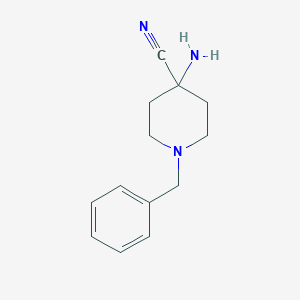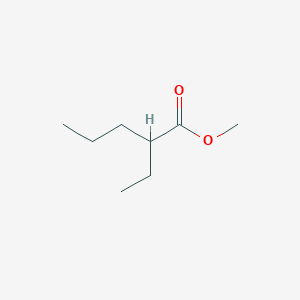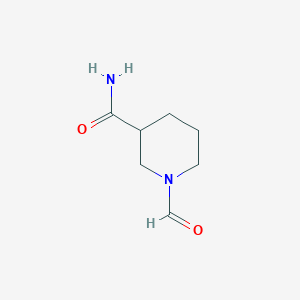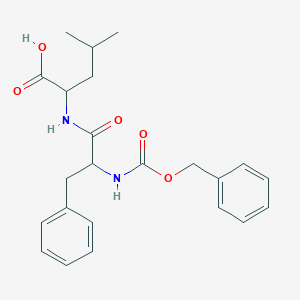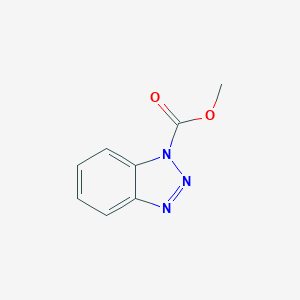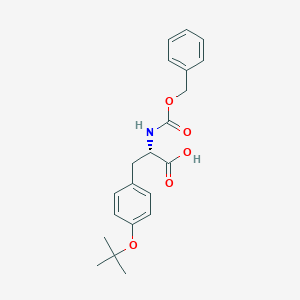
10-beta-Carbethoxypropionylchrysarobin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-beta-Carbethoxypropionylchrysarobin is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of chrysarobin, a natural substance that has been used for centuries in traditional medicine. In recent years, researchers have focused on the synthesis and properties of 10-beta-Carbethoxypropionylchrysarobin, and have found that it has a wide range of potential applications in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 10-beta-Carbethoxypropionylchrysarobin is complex and not yet fully understood. However, studies have shown that it works by inhibiting the growth and proliferation of cancer cells, and by inducing apoptosis, or programmed cell death, in these cells. It is believed that 10-beta-Carbethoxypropionylchrysarobin may also have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Biochemical and Physiological Effects
Studies have found that 10-beta-Carbethoxypropionylchrysarobin has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, and to induce the expression of genes that are involved in apoptosis. It may also have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 10-beta-Carbethoxypropionylchrysarobin is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancers, and may be useful in the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, it is a highly reactive compound that can be difficult to work with, and it may have toxic effects on cells at high concentrations.
Orientations Futures
There are many potential future directions for research on 10-beta-Carbethoxypropionylchrysarobin. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, there is ongoing research into the mechanisms of action of 10-beta-Carbethoxypropionylchrysarobin, and how it interacts with cancer cells and other biological systems. Overall, there is great potential for this compound to be used in a wide range of scientific research applications in the future.
Méthodes De Synthèse
The synthesis of 10-beta-Carbethoxypropionylchrysarobin is a complex process that involves several steps. The starting material for the synthesis is chrysarobin, which is extracted from the roots of the Indian tree Andira araroba. The chrysarobin is then chemically modified to produce 10-beta-Carbethoxypropionylchrysarobin.
Applications De Recherche Scientifique
10-beta-Carbethoxypropionylchrysarobin has been widely studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have found that 10-beta-Carbethoxypropionylchrysarobin has potent anti-cancer properties, and may be effective in treating a wide range of cancers, including breast cancer, lung cancer, and leukemia.
Propriétés
Numéro CAS |
127848-71-9 |
|---|---|
Nom du produit |
10-beta-Carbethoxypropionylchrysarobin |
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
ethyl 4-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate |
InChI |
InChI=1S/C21H20O6/c1-3-27-17(25)8-7-15(23)18-12-5-4-6-14(22)19(12)21(26)20-13(18)9-11(2)10-16(20)24/h4-6,9-10,18,22,24H,3,7-8H2,1-2H3 |
Clé InChI |
IRAGWLLQCZCTSU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
SMILES canonique |
CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Synonymes |
1,8-dihydroxy-3-methyl-10-(4'-carbethoxy-1'-oxopropionyl)-9(10H)-anthracenone 10-BCPCB 10-beta-carbethoxypropionylchrysarobin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



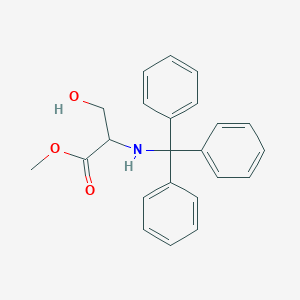
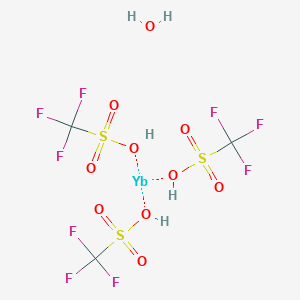
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
